molecular formula C9H9NO2S B1344818 Methyl 3-carbamothioylbenzoate CAS No. 106748-27-0

Methyl 3-carbamothioylbenzoate

Cat. No. B1344818
CAS RN: 106748-27-0
M. Wt: 195.24 g/mol
InChI Key: MBBRSLODSVCTGY-UHFFFAOYSA-N
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Description

Methyl 3-carbamothioylbenzoate is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of Methyl 3-carbamothioylbenzoate can be analyzed using various techniques such as X-ray crystallography . X-ray crystallography is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .


Physical And Chemical Properties Analysis

Methyl 3-carbamothioylbenzoate is a powder at room temperature . It has a melting point of 137-139 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Methyl 3-carbamothioylbenzoate derivatives have been synthesized as intermediates for producing biologically active compounds. For example, 3-phenyl-1H-pyrazole derivatives, which play a crucial role in developing anticancer agents, are synthesized using similar compounds. These derivatives exhibit potential biological activities, including anticancer properties, highlighting their importance in drug synthesis and pharmaceutical chemistry (Liu, Xu, & Xiong, 2017).

Nanotechnology and Agriculture

  • In the field of nanotechnology and agricultural applications, polymeric and solid lipid nanoparticles incorporating similar compounds have been developed for the sustained release of fungicides. These nanoformulations offer advantages such as enhanced delivery to the target site, reduced environmental toxicity, and improved stability of the active compounds (Campos et al., 2015).

Material Science

  • Methyl 3-carbamothioylbenzoate and its derivatives are used in the synthesis of luminescent materials. For instance, europium (III) complexes with carbazole-functionalized β-diketone ligands exhibit enhanced fluorescence properties, making them suitable for optoelectronic applications (Tang et al., 2009).
  • Additionally, fluorescent conjugated polycarbazole polymers, which can detect explosives, have been developed using carbazole derivatives. These materials show high sensitivity and recyclable fluorescence quenching capability, demonstrating their potential in security applications (Nie et al., 2011).

Biochemical Research

  • Carbazole alkaloids, closely related to Methyl 3-carbamothioylbenzoate, have been studied for their structural diversity and pronounced biological activities. These studies highlight the potential of carbazole derivatives in developing therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties (Greger, 2017).

Environmental Chemistry

  • Research on carbazole derivatives has also extended to environmental chemistry, where compounds like edaravone, a free radical scavenger, have shown protective effects against retinal damage, implicating the role of oxidative stress in cellular damage and the potential therapeutic applications of these compounds in treating retinal diseases (Inokuchi et al., 2009).

Safety and Hazards

The safety data sheet for Methyl 3-carbamothioylbenzoate indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-carbamothioylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-3-6(5-7)8(10)13/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBRSLODSVCTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632459
Record name Methyl 3-carbamothioylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-carbamothioylbenzoate

CAS RN

106748-27-0
Record name Methyl 3-(aminothioxomethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106748-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-carbamothioylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2 g (0.01 mol) of methyl-3-cyanobenzoate in 32 ml of THF and 8 ml of water was charged with 2.3 g (0.012 mol) of diethyl dithiophosphate and heated at 80° C. for 24 h. THF was removed and the residue was taken in ethyl acetate. The extract was washed with water and concentrated to afford methyl 3-carbamothioylbenzoate (2.0 g) as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
diethyl dithiophosphate
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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